Resmethrin
Overview
Description
Resmethrin is a synthetic pyrethroid insecticide widely used for controlling flying and crawling insects. It is a colorless to yellow-brown liquid with an odor reminiscent of chrysanthemum flowers. This compound was first registered for use in the United States in 1967 and is commonly used in residential, commercial, and industrial settings, as well as in mosquito control programs .
Mechanism of Action
Target of Action
Resmethrin, a synthetic pyrethroid insecticide, primarily targets the nervous system of insects . It is more toxic to insects than mammals due to the lower body temperature of insects .
Mode of Action
This compound kills insects by direct contact . It works by interfering with the normal function of the nervous system . The primary mode of action of pyrethroids, including this compound, is the disruption of voltage-sensitive sodium channel function, but chloride and calcium channels are also affected .
Biochemical Pathways
It is known that pyrethroids, including this compound, interfere with the normal functioning of the nervous system, leading to paralysis and death in insects
Pharmacokinetics
It is known that this compound can be absorbed through the skin, inhaled, or ingested . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the nervous system in insects, leading to their paralysis and death . In humans, health effects from this compound depend on how someone is exposed to the chemical. This compound is low in toxicity through all routes of exposure. Direct contact with the skin can cause stinging, burning, itching, tingling, and numbness .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, this compound is used in a wide variety of pesticide products, including ready-to-use sprays, concentrated liquids, and aerosol solutions . The method of application can affect the efficacy of this compound. Additionally, environmental conditions such as temperature, humidity, and sunlight can affect the stability and persistence of this compound in the environment .
Biochemical Analysis
Biochemical Properties
Resmethrin works by interfering with the normal function of the nervous system . It is more toxic to insects than mammals due to the lower body temperature of insects . The this compound molecule has four stereoisomers determined by cis-trans orientation around a carbon triangle and chirality .
Cellular Effects
This compound kills insects by direct contact . Health effects from absorbing this compound through the skin or breathing it in are less common, but may include: abnormal sensations on the face, dizziness, nausea, fatigue, and irritability to sound and touch .
Molecular Mechanism
The molecular structure and specific geometry enable pyrethrins and pyrethroids to bond to specific sites of the sodium voltage-dependent channel (SVDC), mainly the S4–S5 linking segment of the II domain but other binding sites may be included too such as S6 of the III domain and S5 of the II domain, depending on the molecular structure of the insecticide .
Temporal Effects in Laboratory Settings
This compound degrades rapidly when exposed to light (photolysis), however, when not subject to photolysis, this compound tends to be more environmentally persistent . Chronic laboratory studies indicate that the maximum acceptable toxicant concentrations (MATCs) for this compound and D. magna, Pimephales promelas, O. mykiss, and Cyprinodon variegatus are 0.58, 0.52, 0.43, and 10.3μg/L, respectively .
Dosage Effects in Animal Models
Health effects from this compound depend on how someone is exposed to the chemical. This compound is low in toxicity through all routes of exposure . Direct contact with the skin can cause stinging, burning, itching, tingling, and numbness .
Metabolic Pathways
The proposed metabolic pathways indicate that intact this compound is not oxidized (hydroxylated) on one of the phenyl or furan rings of 5-(phenylmethyl)-3-furanmethanol, or at the isobutenyl methyl group, prior to hydrolysis .
Transport and Distribution
This compound has low mobility and has a high affinity to bind to soils/sediments . It is immobile in soil and biodegradable (half-life=36.5d) under aerobic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resmethrin is synthesized through a series of chemical reactions involving the esterification of chrysanthemic acid with 5-benzyl-3-furylmethanol. The process typically involves the use of catalysts and specific reaction conditions to ensure the desired stereochemistry of the product .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Resmethrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more polar metabolites.
Hydrolysis: The ester linkage in this compound can be hydrolyzed to produce chrysanthemic acid and 5-benzyl-3-furylmethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products Formed:
Oxidation Products: Polar metabolites.
Hydrolysis Products: Chrysanthemic acid and 5-benzyl-3-furylmethanol.
Scientific Research Applications
Resmethrin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of pyrethroids.
Biology: Employed in studies on insect physiology and neurobiology due to its insecticidal properties.
Medicine: Investigated for its potential effects on human health and its role in pest control in medical facilities.
Industry: Utilized in the development of insect control products for residential, commercial, and industrial use
Comparison with Similar Compounds
Resmethrin belongs to the pyrethroid family of insecticides, which includes compounds such as permethrin, allethrin, and bifenthrin. Compared to these compounds, this compound is unique in its specific stereochemistry and its effectiveness in controlling a wide range of insect pests. Similar compounds include:
Permethrin: Used for lice and scabies treatment.
Allethrin: Commonly used in household insecticides.
Bifenthrin: Employed in agricultural pest control
This compound’s unique combination of high insecticidal activity and low mammalian toxicity makes it a valuable tool in pest control.
Properties
IUPAC Name |
(5-benzylfuran-3-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-15(2)10-19-20(22(19,3)4)21(23)25-14-17-12-18(24-13-17)11-16-8-6-5-7-9-16/h5-10,12-13,19-20H,11,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMKTZHHVJILDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 | |
Record name | RESMETHRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18218 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | RESMETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0324 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022253 | |
Record name | Resmethrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Resmethrin appears as colorless crystals or waxy solid. Insoluble in water. Used as an insecticide., Colorless solid; [ICSC] Colorless or off-white to tan solid; [HSDB], COLOURLESS WAXY SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Waxy white to tan solid; colorless crystals. | |
Record name | RESMETHRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18218 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Resmethrin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6953 | |
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Record name | RESMETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0324 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | RESMETHRIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/884 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
Decomposes at >180 °C | |
Record name | RESMETHRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1516 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very sol in xylene and aromatic petroleum hydrocarbons; solubility in kerosene 10%, Insol in water at 25 °C; methylene chloride at 25 °C: greater than 50% wt/wt; in acetone at 25 °C: greater than 50% wt/wt; in ethanol and isopropanol 8 and 7%, /respectively/, In water, 0.0379 mg/L at 25 °C, Solubility in water: none | |
Record name | RESMETHRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1516 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | RESMETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0324 | |
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Density |
0.958-0.968 at 20 °C, Relative density (water = 1): 0.96 | |
Record name | RESMETHRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1516 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | RESMETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0324 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00000001 [mmHg], 1.13X10-8 mm Hg at 30 °C, Vapor pressure, Pa at 20 °C: | |
Record name | Resmethrin | |
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Record name | RESMETHRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1516 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | RESMETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0324 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
Pyrethroids are divided into 2 classes (types I and II) based on their effects on cercal sensory nerves and on symptomatology they produced in dosed cockroaches. Type I incl resmethrin., The interactions of natural pyrethrins and 9 pyrethroids with the nicotinic acetylcholine (ACh) receptor/channel complex of Torpedo electronic organ membranes were studied. None reduced (3)H-ACh binding to the receptor sites, but all inhibited (3)H-labeled perhydrohistrionicotoxin ((3H)H12-HTX) binding to the channel sites in presence of carbamylcholine. Allethrin inhibited binding noncompetitively, but (3)H-labeled imipramine binding competitively, suggesting that allethrin binds to the receptor's channel sites that bind imipramine. The pyrethroids were divided into 2 types according to their action: type A, which included allethrin, was more potent in inhibiting (3)H-H12-HTX binding and acted more rapidly. Type B, which included permethrin, was less potent and their potency increased slowly with time. The high affinities that several pyrethroids have for this nicotinic ACh receptor suggest that pyrethroids may have for this nicotinic ACh receptor suggest that pyrethroids may have a synaptic site of action in addition to their well known effects on the axonal channels. /Pyrethroids/, /In rat brain in vitro/ resmethrin (at 30 uM) induced the release of transmitters was not affected by manipulation of the Na+ current with either choline or tetrodotoxin agents ... . Resmethrin (at 2.2 uM) inhibited the ATP-dependent uptake of Ca+ ... also it displaced Ca+ from crude synaptosomal membranes., Phosphoinositide breakdown in guinea pig cerebral cortical synaptoneurosomes induced by the Type I pyrethroids allethrin, resmethrin, and permethrin and the Type II pyrethroid deltamethrin and fenvalerate were investigated with various receptor agonists as well as sodium channel blockers and agents. Phosphoinositide breakdown was determined from inositol-phosphate formation by tritiated inositol labeled synaptoneurosomes. All five pyrethroids dose dependently induced phosphoinositide breakdown. Type II pyrethroids exhibited higher potency and deltamethrin was more efficacious than the Type I pyrethroids. Five micromolar tetrodotoxin, a blocker of voltage dependent sodium channels, partially inhibited deltamethrin (85%) and fenvalerate (60%) responses but not allethrin or resmethrin. Fenvalerate induced stimulation of phosphoinositide breakdown was additive with stimulation elicited by the receptor agonists carbamylcholine (1 mM) and norepinephrine (1000 uM) but less than additive with the sodium channel agents batrachotoxin, pumiliotoxin-B, and scorpion venom. Allethrin (100 uM) was less than additive with receptor agonists or sodium channel agents and actually significantly inhibited response to scorpion venom. Effects for 100 uM allethrin with either fenvalerate or deltamethrin were not different from allethrin alone. Ten micromolar allethrin slightly decreased response to 10 to 100 uM deltamethrin. The local anesthetic dibucaine, a sodium channel activation inhibitor, completely blocked deltamethrin induced phosphoinositide breakdown but was much less effective in inhibiting allethrin response. It appears likely that Type-I pyrethroids induce phosphoinositide breakdown through a mechanism other than sodium channel activation while Type-II pyrethroids act in a manner analogous to other sodium channel agents., For more Mechanism of Action (Complete) data for RESMETHRIN (15 total), please visit the HSDB record page. | |
Record name | RESMETHRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1516 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Waxy off-white to tan solid, Colorless crystals | |
CAS No. |
10453-86-8 | |
Record name | RESMETHRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18218 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Resmethrin | |
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Record name | Resmethrin [ISO] | |
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Record name | Resmethrin | |
Source | EPA DSSTox | |
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Record name | Resmethrin | |
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Record name | RESMETHRIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1516 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | RESMETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0324 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | RESMETHRIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/884 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
56.5 °C (pure (1-RS)-trans isomer), Mp: 43-48 °C (isomeric mixture with 20-30% cis and 80-70% trans), 43-48 °C | |
Record name | RESMETHRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1516 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | RESMETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0324 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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